molecular formula C20H20FN3O B6056582 N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline

Cat. No.: B6056582
M. Wt: 337.4 g/mol
InChI Key: ILKGMVXGZUMMOQ-UHFFFAOYSA-N
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Description

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxolane ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Imidazole Moiety: The imidazole ring is attached through a condensation reaction with an appropriate amine precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline can be compared with other similar compounds, such as:

    HC-030031: A known TRPA1 antagonist with a similar fluorophenyl group.

    Fluorinated Pyrazoles: Compounds with fluorine atoms that exhibit similar chemical reactivity and biological activity.

    Imidazole Derivatives: Compounds containing the imidazole ring, which are widely studied for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-3-1-2-16(12-17)20(8-11-25-14-20)13-23-18-4-6-19(7-5-18)24-10-9-22-15-24/h1-7,9-10,12,15,23H,8,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGMVXGZUMMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC=C(C=C2)N3C=CN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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